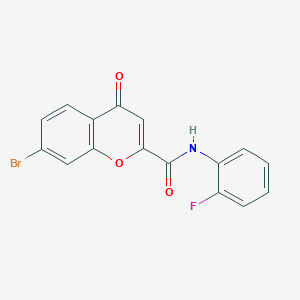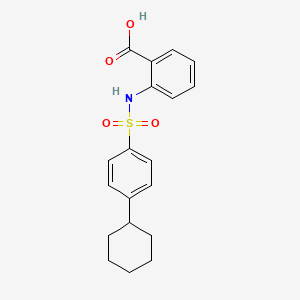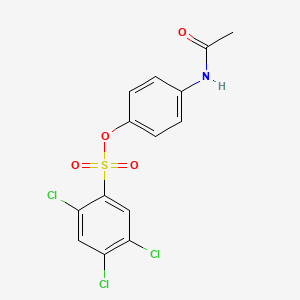![molecular formula C34H24Br2O6 B15107780 3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one](/img/structure/B15107780.png)
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of bromine atoms into the phenyl rings.
Chromene Formation: Cyclization reactions to form the chromen-4-one core.
Etherification: Formation of ether linkages between the chromen-4-one units.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-7-methoxy-2-methylchromen-4-one
- 3-(4-Bromophenyl)-7-ethoxy-4-methylchromen-2-one
Uniqueness
3-(4-Bromophenyl)-7-{2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]ethoxy}-2-methylchromen-4-one is unique due to its complex structure, which provides a diverse range of chemical reactivity and potential biological activities. Its multiple bromophenyl and chromen-4-one units offer opportunities for various modifications and applications.
Propriétés
Formule moléculaire |
C34H24Br2O6 |
|---|---|
Poids moléculaire |
688.4 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-7-[2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyethoxy]-2-methylchromen-4-one |
InChI |
InChI=1S/C34H24Br2O6/c1-19-31(21-3-7-23(35)8-4-21)33(37)27-13-11-25(17-29(27)41-19)39-15-16-40-26-12-14-28-30(18-26)42-20(2)32(34(28)38)22-5-9-24(36)10-6-22/h3-14,17-18H,15-16H2,1-2H3 |
Clé InChI |
PQJPMPRHHCUEKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCOC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15107701.png)
![5-[(4-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15107708.png)
![4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B15107716.png)
![N-[(3,4-dimethoxyphenyl)methyl]-9H-fluoren-9-amine](/img/structure/B15107720.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B15107724.png)

![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107731.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15107742.png)

![ethyl 4-[2,5-dioxo-3-(4H-1,2,4-triazol-3-ylsulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B15107773.png)

amine](/img/structure/B15107786.png)
![2-(4-methoxybenzyl)-9-(3-methoxyphenyl)-8-methyl-2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinazolin-10(9H)-one](/img/structure/B15107794.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15107823.png)
